

Chemical Properties & Occurrence of 2-Pentadecanone

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Compound Focus: 2-Pentadecanone

CAS No.: 2345-28-0

Cat. No.: S573501

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Table 1: Basic Physicochemical Properties of 2-Pentadecanone [1] [2]

Property	Value / Description
IUPAC Name	Pentadecan-2-one
CAS Number	2345-28-0
Molecular Formula	C ₁₅ H ₃₀ O
Average Molecular Weight	226.3981 g/mol
Chemical Class	Ketone
Melting Point	37-41 °C
Boiling Point	293 °C
Predicted logP	6.26
Flavor/Aroma Description	Celery, fresh, jasmin, popcorn [1] [3]

Table 2: Documented Occurrence of 2-Pentadecanone in Foods [1] [3]

Food Category	Specific Foods
Grains & Cereals	Fragrant rice (popcorn flavor type), cooked rice, wheat bread, soybean
Fruits & Vegetables	American cranberry, feijoa fruit, quince, asparagus, cauliflower
Dairy Products	Milk and milk products, various cheeses
Oils & Others	Hop, coconut oil

Generalized Analytical Protocol for 2-Pentadecanone Quantification

The following protocol is a synthesis of methods used in recent food science research for profiling volatile compounds, adapted specifically for ketones like **2-Pentadecanone**.

Sample Preparation

- **Homogenization:** For solid foods (e.g., rice, meat), grind the sample into a fine, uniform powder using a laboratory blender. For chilled meat analysis, this is often done under refrigerated conditions to prevent sample degradation [4].
- **Extraction of Volatiles:** Use Headspace Solid-Phase Microextraction (HS-SPME) for optimal results [3].
 - **Procedure:** Weigh 2.0 g of the prepared sample into a glass vial. Add internal standard if required. Seal the vial with a cap.
 - **Incubation:** Place the vial in a heating block at a defined temperature (e.g., **80 °C**) for a set time (e.g., **30 minutes**) to allow the volatile compounds to equilibrate in the headspace.
 - **Adsorption:** Insert and expose a SPME fiber (common coatings include **DVB/CAR/PDMS**) to the vial's headspace for a further 30 minutes at 80°C to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

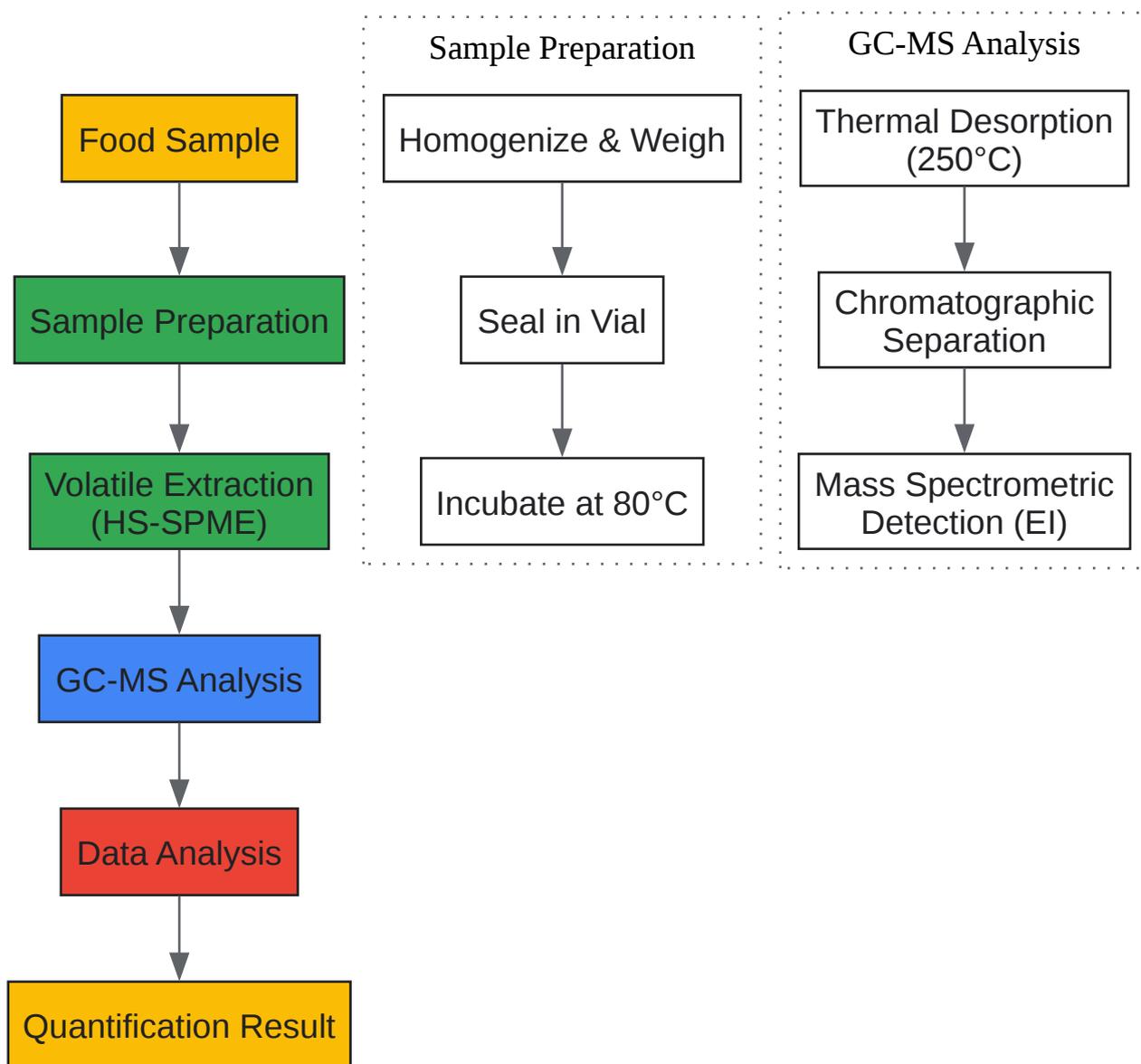
After extraction, analyze the sample using GC-MS with parameters similar to those used in food volatile studies [4] [3].

- **GC Conditions:**
 - **Injector:** Operated in splitless mode.
 - **Injector Temperature:** **250°C** (to ensure complete desorption of analytes from the SPME fiber).
 - **Carrier Gas:** Helium, constant flow (e.g., 1.5 mL/min).
 - **Column:** A mid-polarity column is recommended, such as a **DB-WAX** (30 m × 0.25 mm × 0.25 μm) or equivalent.
 - **Oven Program:** Initial temperature **40°C** (hold for 5 min), then ramp to **230°C** at a rate of **7°C/min**, with a final hold time.
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.
 - **Ion Source Temperature:** **230°C**.
 - **Acquisition Mode:** Full scan (e.g., *m/z* 35-400) for untargeted profiling, or Selected Ion Monitoring (SIM) for more sensitive and specific quantification of target analytes like **2-Pentadecanone**.

Identification and Quantification

- **Identification:** Identify **2-Pentadecanone** by comparing its **Retention Index (RI)** and **mass spectrum** with those of an authentic analytical standard [2] using the **NIST mass spectral library** [3].
- **Quantification:**
 - **Calibration:** Prepare a series of standard solutions of **2-Pentadecanone** at known concentrations to create a calibration curve.
 - **Quantitative Report:** Since a defined external standard method is not detailed in the available literature, report the results as **relative content** (e.g., peak area percentage of the total ion chromatogram) or, if using an internal standard, as **μg/kg** of sample [4].

The workflow below summarizes the key steps of this protocol:



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Application in Food Research

The primary application for quantifying **2-Pentadecanone** is in **food flavoromics**. For instance, research has identified it as one of the characteristic flavor compounds responsible for the "**popcorn flavor**" in certain varieties of fragrant rice, alongside other compounds like 2-acetyl-1-pyrroline (2-AP) [3]. Such profiling is crucial for understanding the link between chemical composition and sensory quality, which can inform breeding programs and quality control in the food industry.

Important Notes & Limitations

- **Method Adaptation Required:** The protocol above is a composite based on general food volatile analysis. Parameters like temperature, time, and column type may need optimization for specific sample matrices.
- **Quantification Method:** The available search results do not provide a fully validated quantitative method for **2-Pentadecanone**. For accurate quantification, you must develop and validate a method using a pure commercial standard [2].
- **Advanced Techniques:** For complex matrices, more advanced pre-concentration techniques like **HiSorb-TD** (High-capacity sorptive extraction-thermal desorption) can be used, which offer higher sensitivity and a larger capacity compared to SPME [4].

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References

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